5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(3,5-Dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with a complex structure that includes a triazole ring, a phenoxy group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and ethyl bromide.
Formation of Intermediate: 3,5-dimethylphenol reacts with ethyl bromide to form 1-(3,5-dimethylphenoxy)ethyl bromide.
Cyclization: This intermediate undergoes cyclization with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its thiol group, which can form covalent bonds with cysteine residues in proteins.
Medicine
In medicinal chemistry, this compound is investigated for its potential as an antimicrobial or antifungal agent. The triazole ring is a common motif in many drugs, and modifications of this structure can lead to new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol exerts its effects depends on its application. In biological systems, the thiol group can interact with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function. The triazole ring can also interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(3,5-Dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 3-Benzyl-5-[2-(3,5-dimethylphenoxy)ethyl]-1,3-oxazolidin-2-one
Uniqueness
Compared to similar compounds, 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiol group and a triazole ring allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-8-5-9(2)7-11(6-8)17-10(3)12-14-15-13(18)16(12)4/h5-7,10H,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJGXJZJMRNNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C2=NNC(=S)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395873 |
Source
|
Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588673-46-5 |
Source
|
Record name | 5-[1-(3,5-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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